molecular formula C14H10BrIN2O3S B12859544 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate

5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate

Cat. No.: B12859544
M. Wt: 493.12 g/mol
InChI Key: METFLOUWNHFRKY-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate: is a complex organic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the halogenation of pyrrolopyridine derivatives. The reaction conditions often require the use of strong halogenating agents such as N-bromosuccinimide (NBS) and iodine in the presence of a catalyst . The final step involves the sulfonation of the compound using 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of dehalogenated products.

    Coupling: Formation of biaryl compounds.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth . The molecular targets include FGFR1, FGFR2, and FGFR3, and the pathways involved are related to cell signaling and apoptosis .

Comparison with Similar Compounds

  • 5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
  • 5-Bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
  • 5-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Comparison:

  • 5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine: This compound has a triisopropylsilanyl group, which makes it more lipophilic and potentially more permeable through cell membranes.
  • 5-Bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine: The presence of a methyl group can influence the compound’s reactivity and biological activity.
  • 5-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: The tosyl group can enhance the compound’s stability and solubility in organic solvents.

Uniqueness: 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate is unique due to its combination of halogen atoms and the sulfonate group, which provides a distinct reactivity profile and potential for diverse applications in medicinal chemistry and material science.

Properties

Molecular Formula

C14H10BrIN2O3S

Molecular Weight

493.12 g/mol

IUPAC Name

(5-bromo-3-iodopyrrolo[2,3-b]pyridin-1-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C14H10BrIN2O3S/c1-9-2-4-11(5-3-9)22(19,20)21-18-8-13(16)12-6-10(15)7-17-14(12)18/h2-8H,1H3

InChI Key

METFLOUWNHFRKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON2C=C(C3=C2N=CC(=C3)Br)I

Origin of Product

United States

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